4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: is a complex organic compound with a unique structure that combines a pyrimidinone core with a benzimidazole and piperidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyrimidinone core. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)-: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- include:
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrimidinone analogs: Molecules with a pyrimidinone core but different substituents.
Piperidine-containing compounds: Molecules that include the piperidine moiety.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1-(1-((4-fluoro-3-(trifluoromethyl)phenyl)methyl)-1H-benzimidazol-2-yl)-piperidinyl)methylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
108612-70-0 |
---|---|
Molekularformel |
C25H24F4N6O |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
2-[[1-[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H24F4N6O/c1-33(23-30-11-8-22(36)32-23)17-9-12-34(13-10-17)24-31-20-4-2-3-5-21(20)35(24)15-16-6-7-19(26)18(14-16)25(27,28)29/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,30,32,36) |
InChI-Schlüssel |
GUNWKNOCPVTUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)F)C(F)(F)F)C5=NC=CC(=O)N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.